molecular formula C14H25NO4 B3147488 3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid CAS No. 624734-30-1

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid

Cat. No. B3147488
M. Wt: 271.35 g/mol
InChI Key: WLXRZBCWGSHZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is a chemical compound. It is a monoprotected derivative of DAP . The InChI Code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3, (H,12,15) (H,13,14) .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray analysis, NMR, elemental analysis, and IR spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound include the formation of acyloxyphosphonium from the protected amino acid anion and the generation of hydrosulphide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 203.24 g/mol . It is clear and nearly colorless to pale yellow liquid at room temperature .

Scientific Research Applications

Selective Hydrogenation

A study by Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield single diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This research demonstrated the first reported carbamate-directed hydrogenations of functionalized cyclopentenes, highlighting its significance in selective hydrogenation processes (Smith et al., 2001).

Stereocontrolled Synthesis

Nadin et al. (2001) reported a practical, stereocontrolled synthesis of 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid. This compound, a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, was synthesized from (L)-phenylalanine, demonstrating its application in the preparation of complex molecular structures (Nadin et al., 2001).

Hydrogelator Applications

Guchhait et al. (2021) investigated the gelation performances of synthesized short tripeptide-based amphiphiles containing 3-(tert-butoxycarbonylamino) units. These hydrogelators showed potential for localized breast cancer therapy due to their capability to entrap and release Vitamin B12 and Doxorubicin, an anticancer drug, in a pH-dependent manner (Guchhait et al., 2021).

Synthesis of Dipeptidomimetics

Lauffer and Mullican (2002) developed a method for synthesizing (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This synthesis illustrated the compound's utility in creating interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).

NMDA Receptor Antagonists

Bombieri et al. (2005) characterized diastereomeric amino acid derivatives, which are intermediates in the synthesis of NMDA receptor antagonists. These compounds, including 3-tert-butoxycarbonylamino-based structures, contribute to the development of novel antagonists at NMDA receptors (Bombieri et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound include its use in peptide synthesis as synthetic support, cleavage reagent, and solvents . It can also be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXRZBCWGSHZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Reactant of Route 4
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Reactant of Route 5
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Reactant of Route 6
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid

Citations

For This Compound
4
Citations
M Vilums, AJM Zweemer, F Barmare… - European journal of …, 2015 - Elsevier
Chemokine ligand 2 (CCL2) mediates chemotaxis of monocytes to inflammatory sites via interaction with its G protein–coupled receptor CCR2. Preclinical animal models suggest that …
Number of citations: 26 www.sciencedirect.com
M Vilums, AJM Zweemer… - SMALL …, 2014 - scholarlypublications …
Chemokine ligand 2 (CCL2) mediates chemotaxis of monocytes to inflammatory sites via interaction with its G protein–coupled receptor CCR2. Preclinical animal models suggest that …
M Vilums, AJM Zweemer, Z Yu, H de Vries… - Journal of medicinal …, 2013 - ACS Publications
Preclinical models of inflammatory diseases (eg, neuropathic pain, rheumatoid arthritis, and multiple sclerosis) have pointed to a critical role of the chemokine receptor 2 (CCR2) and …
Number of citations: 74 pubs.acs.org
AS CCR2ANTAGONISTS - SMALL …, 2014 - scholarlypublications …
Preclinical models of inflammatory diseases (eg neuropathic pain, rheumatoid arthritis and multiple sclerosis) have pointed to a critical role of the chemokine receptor CCR2 and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.